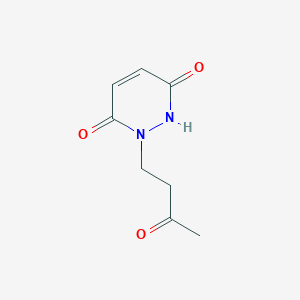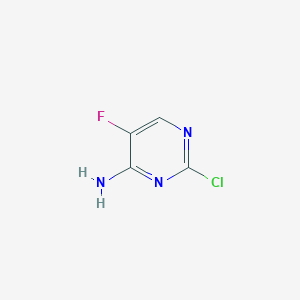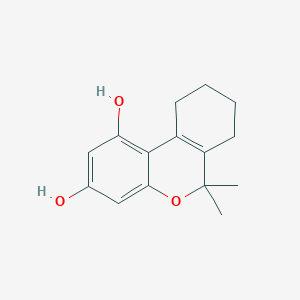
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is a complex organic compound belonging to the class of dibenzopyrans. This compound is characterized by its unique structural features, which include a dibenzopyran core with hydroxyl groups at positions 1 and 3, and a dimethyl substitution at position 6. The tetrahydro configuration indicates the presence of four additional hydrogen atoms, making the compound partially saturated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzopyran Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated to form the dibenzopyran structure.
Dimethyl Substitution: The dimethyl groups at position 6 can be introduced through a methylation reaction, using reagents like methyl iodide in the presence of a strong base.
Tetrahydro Configuration: The addition of four hydrogen atoms to achieve the tetrahydro configuration can be done through catalytic hydrogenation, using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
類似化合物との比較
Similar Compounds
6H-DIBENZO(b,d)PYRAN-1,3-DIOL: Lacks the dimethyl and tetrahydro substitutions.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-: Lacks the tetrahydro configuration.
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 7,8,9,10-TETRAHYDRO-: Lacks the dimethyl substitution.
Uniqueness
6,6-Dimethyl-7,8,9,10-tetrahydro-6H-dibenzo(b,d)pyran-1,3-diol is unique due to its combination of structural features, including the dibenzopyran core, hydroxyl groups, dimethyl substitution, and tetrahydro configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
16720-03-9 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.3 g/mol |
IUPAC名 |
6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h7-8,16-17H,3-6H2,1-2H3 |
InChIキー |
INDSXFNQCMKBOI-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
正規SMILES |
CC1(C2=C(CCCC2)C3=C(C=C(C=C3O1)O)O)C |
Key on ui other cas no. |
16720-03-9 |
同義語 |
7,8,9,10-Tetrahydro-6,6-dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


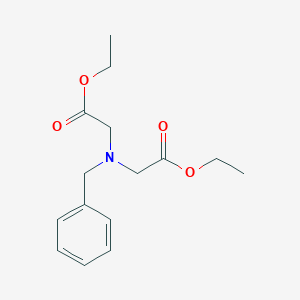
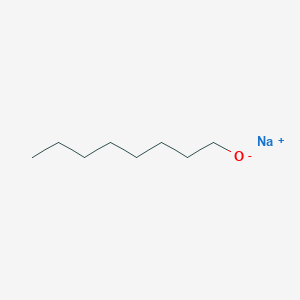

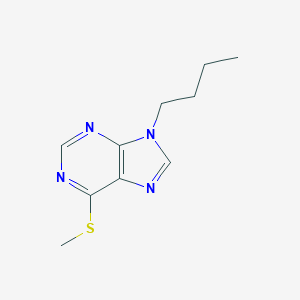
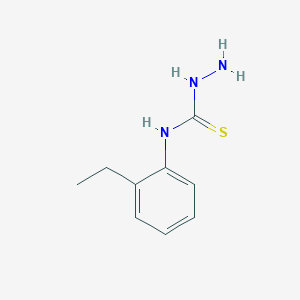
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
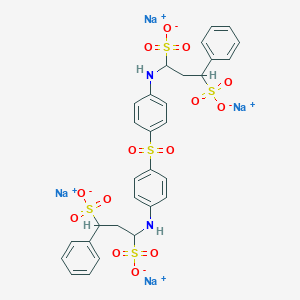
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
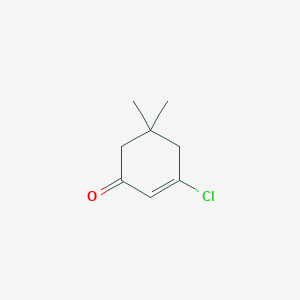
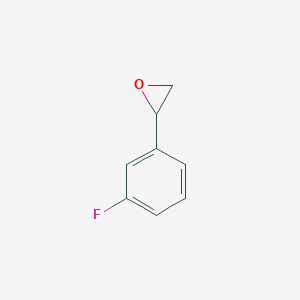
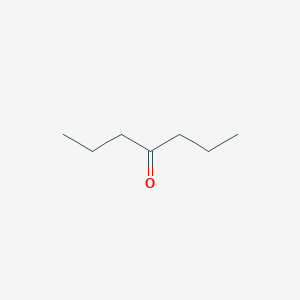
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
